molecular formula C24H21NO3 B1653780 2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid CAS No. 1951444-98-6

2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1653780
CAS No.: 1951444-98-6
M. Wt: 371.4
InChI Key: XCFPINPSWJALSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C24H21NO3 It is characterized by a pyrrolidine ring substituted with a triphenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with triphenylmethyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a triphenylmethyl group and a carboxylic acid group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-oxo-1-tritylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-22-21(23(27)28)16-17-25(22)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFPINPSWJALSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199554
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-98-6
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
2-Oxo-1-(triphenylmethyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.